![molecular formula C47H60N6O9S B12426654 (2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)
(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for synthetic chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Key steps may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxy group: This step may involve selective hydroxylation reactions.
Attachment of the dioxopiperidinyl and dioxoisoindolyl groups: These groups can be introduced through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.
Final assembly: The final steps involve the coupling of the various fragments under controlled conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups in the dioxopiperidinyl and dioxoisoindolyl moieties can be reduced to alcohols.
Substitution: The amide and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s bioactive properties could be explored for therapeutic applications, such as drug development.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway modulation: The compound may influence cellular pathways by altering the activity of key proteins or signaling molecules.
類似化合物との比較
Similar Compounds
- (2Z)-2-butenedioic acid compound with 4-[2-hydroxy-3-(isopropylamino)propoxy]-2,3-dimethylphenyl 3,4,5-trimethoxybenzoate
- 2-[2-(Dimethylamino)ethoxy]ethanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and bioactivity, making it a valuable subject for further research and development.
特性
分子式 |
C47H60N6O9S |
|---|---|
分子量 |
885.1 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H60N6O9S/c1-28(30-18-20-31(21-19-30)40-29(2)48-27-63-40)49-43(58)35-25-32(54)26-52(35)46(61)41(47(3,4)5)50-37(55)17-12-10-8-6-7-9-11-13-24-62-36-16-14-15-33-39(36)45(60)53(44(33)59)34-22-23-38(56)51-42(34)57/h14-16,18-21,27-28,32,34-35,41,54H,6-13,17,22-26H2,1-5H3,(H,49,58)(H,50,55)(H,51,56,57)/t28-,32+,34?,35-,41+/m0/s1 |
InChIキー |
UGUKTSSDXKQLTH-KBUFTDGKSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


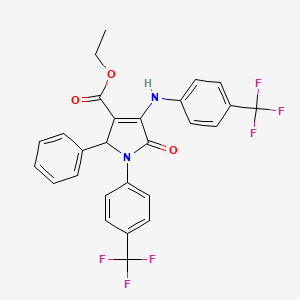
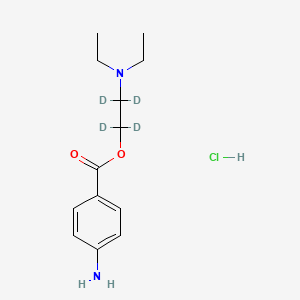
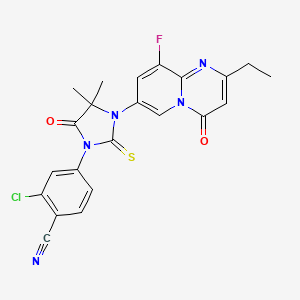
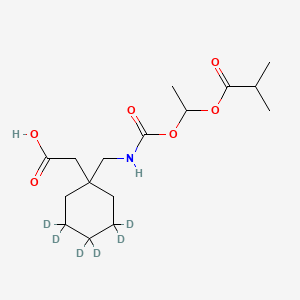
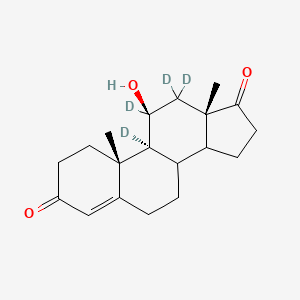
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
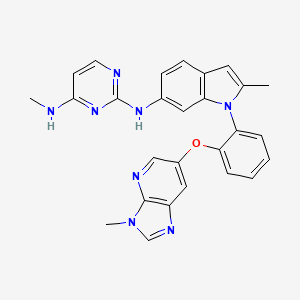
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)


![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)
![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)

